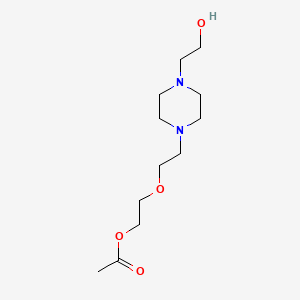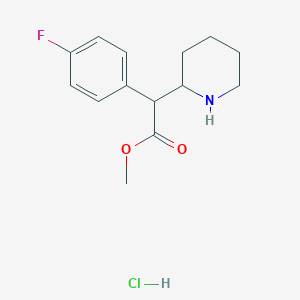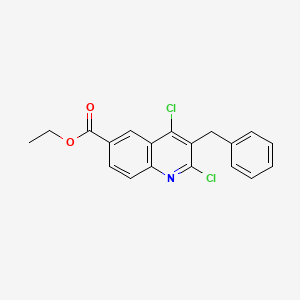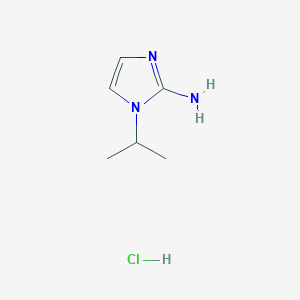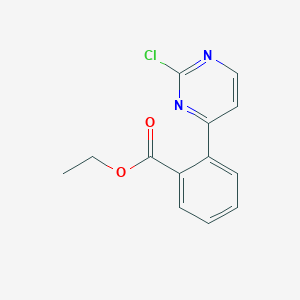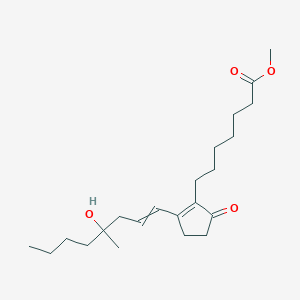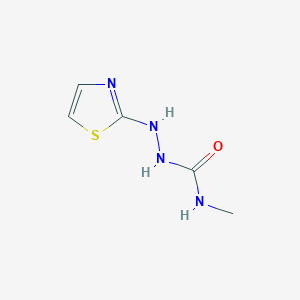
1-Methyl-3-(1,3-thiazol-2-ylamino)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(1,3-thiazol-2-ylamino)urea is a compound that features a thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
The synthesis of 1-Methyl-3-(1,3-thiazol-2-ylamino)urea can be achieved through several methods. One common approach involves the Mannich reaction, a multicomponent reaction that forms carbon-carbon bonds. This reaction typically involves the condensation of 2-aminothiazole, an aldehyde, and a urea derivative under solvent-free conditions . The reaction is often catalyzed by acids such as camphor-10-sulfonic acid and can be promoted by ultrasonic irradiation to enhance yield and reduce reaction time .
Chemical Reactions Analysis
1-Methyl-3-(1,3-thiazol-2-ylamino)urea undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the urea moiety, leading to the formation of amines or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can take place at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-(1,3-thiazol-2-ylamino)urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3-(1,3-thiazol-2-ylamino)urea involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects . The compound’s ability to undergo electrophilic and nucleophilic substitution reactions allows it to form covalent bonds with biological molecules, disrupting their normal function .
Comparison with Similar Compounds
1-Methyl-3-(1,3-thiazol-2-ylamino)urea can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Tiazofurin: Another antineoplastic agent with a thiazole structure.
What sets this compound apart is its unique combination of a thiazole ring and a urea moiety, which provides distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C5H8N4OS |
|---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
1-methyl-3-(1,3-thiazol-2-ylamino)urea |
InChI |
InChI=1S/C5H8N4OS/c1-6-4(10)8-9-5-7-2-3-11-5/h2-3H,1H3,(H,7,9)(H2,6,8,10) |
InChI Key |
AYOFWMBPYAZWDC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NNC1=NC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



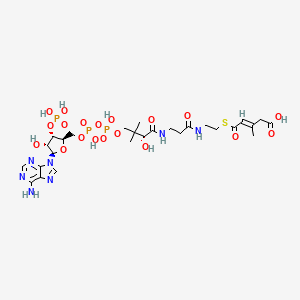
![N,N',N''-([1,1'-Biphenyl]-2,2',5-triyl)triacetamide](/img/structure/B13853432.png)

